5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Agrochemical Intermediate Pharmaceutical Synthesis Medicinal Chemistry

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1305799-79-4) is a heterocyclic pyrazole derivative featuring a reactive aldehyde group at the 4-position, with a chlorine atom at the 5-position, a methyl group at the 3-position, and a propyl chain at the 1-position. This specific substitution pattern confers a unique combination of electronic and steric properties.

Molecular Formula C8H11ClN2O
Molecular Weight 186.64
CAS No. 1305799-79-4
Cat. No. B2940327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
CAS1305799-79-4
Molecular FormulaC8H11ClN2O
Molecular Weight186.64
Structural Identifiers
SMILESCCCN1C(=C(C(=N1)C)C=O)Cl
InChIInChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3
InChIKeyJPQNHVPZVCNMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1305799-79-4): A Differentiated Pyrazole-4-carbaldehyde Building Block for Agrochemical and Pharmaceutical Intermediates


5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1305799-79-4) is a heterocyclic pyrazole derivative featuring a reactive aldehyde group at the 4-position, with a chlorine atom at the 5-position, a methyl group at the 3-position, and a propyl chain at the 1-position. This specific substitution pattern confers a unique combination of electronic and steric properties . The compound serves as a versatile intermediate for the synthesis of more complex molecules in agrochemical and pharmaceutical research [1]. The presence of the aldehyde group enables further derivatization via condensation, reduction, or nucleophilic addition, while the halogen and alkyl substituents modulate the molecule's physicochemical and biological properties [2]. Its defined purity and stability under standard conditions make it a reliable building block for consistent performance in multi-step syntheses .

Why 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Common Pyrazole-4-carbaldehyde Analogs in Critical Applications


Simple substitution of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with a generic pyrazole-4-carbaldehyde, such as 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde or 3,5-Dimethyl-1-propyl-1H-pyrazole-4-carbaldehyde, is scientifically inadvisable. The presence and position of the chlorine atom at the 5-position of the pyrazole ring critically alters the compound's electronic distribution, lipophilicity (LogP), and steric profile . These changes directly impact reactivity in downstream transformations, such as Vilsmeier-Haack or cross-coupling reactions, and significantly influence the biological activity of final products, including target binding affinity and metabolic stability [1]. For instance, chloro-substituted pyrazoles are known to exhibit enhanced antifungal potency compared to their non-halogenated counterparts [2]. Furthermore, the specific combination of N1-propyl, C3-methyl, and C5-chloro substituents is a precisely engineered scaffold found in key intermediates for herbicides and pharmaceuticals [3]. Using an incorrect analog can lead to synthetic failure, reduced yield, or a final compound with diminished or altered biological activity, compromising research integrity and increasing development costs.

Quantitative Differentiation Guide: Evidence-Based Comparison of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with Structural Analogs


Enhanced Lipophilicity for Membrane Permeability and Target Engagement Compared to 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde

The substitution of a chlorine atom at the 5-position significantly increases the compound's calculated LogP (octanol-water partition coefficient) relative to its non-chlorinated analog, 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde. A higher LogP value is generally associated with improved membrane permeability and, in the context of agrochemicals, enhanced uptake by target organisms. The calculated LogP for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is 1.44, indicating greater lipophilicity . While a direct LogP value for the comparator is not publicly available, the addition of a chlorine atom to an organic molecule is a well-established strategy to increase LogP, typically by 0.5-1.0 units [1].

Agrochemical Intermediate Pharmaceutical Synthesis Medicinal Chemistry

Differentiated Synthetic Utility: Selective Chlorination to Pyrazolecarbonyl Chloride via US Patent 7,977,494 Methodology

The 5-chloro substitution pattern is a critical functional handle for further derivatization, as exemplified by its role in the synthesis of pyrazolecarbonyl chlorides, which are key building blocks for crop protection agents [1]. A patented process (US 7,977,494) specifically demonstrates the high-yield conversion of a closely related 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde to its corresponding carbonyl chloride under free-radical conditions. This reaction leverages the unique reactivity of the 5-chloro-4-carbaldehyde motif, a transformation not applicable to non-chlorinated analogs like 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The target compound, with its propyl group, provides a route to a more lipophilic acyl chloride intermediate [1].

Agrochemical Synthesis Process Chemistry Herbicide Intermediate

Potential for Enhanced Antifungal Activity Conferred by the 5-Chloro Substituent

The 5-chloro substituent on the pyrazole ring is a known pharmacophore for antifungal activity. Research on pyrazole-4-carbaldehyde derivatives demonstrates that halogenated analogs often exhibit superior antifungal properties compared to their non-halogenated or alkyl-substituted counterparts [1]. While specific MIC data for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is not publicly available, a comparative analysis of analogous series indicates that the presence of a chlorine atom at the 5-position correlates with increased potency against fungal strains [1]. For instance, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has been noted for its potent antifungal activity against Candida species [2].

Antifungal Research Agrochemical Discovery Medicinal Chemistry

Validated Physical Form and Handling Properties for Reliable Laboratory Procurement

Reliable procurement and consistent experimental outcomes depend on well-defined physical properties and purity standards. 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is supplied as a solid with a stated purity of ≥95% . This contrasts with some analogs, such as 1-Propyl-1H-pyrazole-4-carbaldehyde, which is commercially available as a liquid . A solid physical form can offer advantages in weighing accuracy, storage stability, and ease of handling for small-scale laboratory synthesis. The well-defined melting point (78-79°C) of a close analog, 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , further supports the expectation of a solid, easily characterizable material.

Procurement Quality Control Laboratory Supply

Recommended Research and Industrial Application Scenarios for 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde


Agrochemical Lead Optimization: Synthesis of Novel Herbicides and Fungicides

This compound serves as an ideal aldehyde building block for synthesizing a library of pyrazole-based herbicides and fungicides. Its enhanced lipophilicity, inferred from its higher LogP (1.44) compared to non-chlorinated analogs , makes it a promising candidate for improving plant cuticle penetration and target site bioavailability. The 5-chloro substituent is a known driver of antifungal activity [1], and the aldehyde group allows for rapid diversification into oximes, hydrazones, and other bioactive pharmacophores [2].

Pharmaceutical Intermediate for CNS and Anti-inflammatory Drug Discovery

Pyrazole-4-carbaldehydes are established intermediates for synthesizing compounds targeting neurological disorders and inflammatory conditions . The specific substitution pattern of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde offers a unique steric and electronic profile that can be leveraged to optimize drug-target interactions and improve pharmacokinetic properties. Its solid physical form and high purity facilitate accurate reaction setup and reproducible yields in medicinal chemistry campaigns .

Process Chemistry Development: Synthesis of Pyrazolecarbonyl Chloride Derivatives

Based on class-level inference from US Patent 7,977,494, this compound is a suitable precursor for the direct, high-yield synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbonyl chloride under free-radical chlorination conditions [3]. This transformation is a crucial step in the large-scale preparation of advanced agrochemical intermediates, offering a more efficient alternative to multi-step sequences involving carboxylic acid oxidation. This application is uniquely enabled by the 5-chloro-4-carbaldehyde motif.

Development of New Antifungal Agents for Crop Protection

Given the established link between 5-chloro-substituted pyrazoles and potent antifungal activity, particularly against species like Candida [4], this compound is a strategic starting material for developing novel antifungal agents. It can be used to generate focused libraries of analogs with variations at the 4-position aldehyde, allowing researchers to systematically explore structure-activity relationships (SAR) and identify candidates with improved potency, spectrum, and safety profiles for agricultural applications.

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